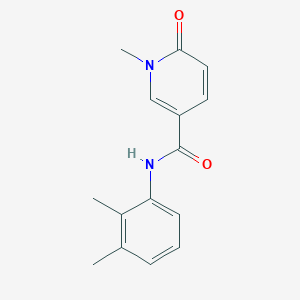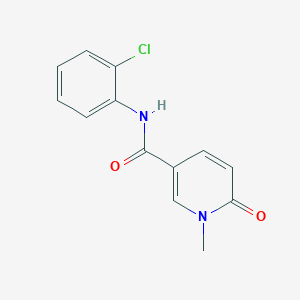
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
作用機序
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide works by activating the immune system's natural killer cells, which then attack cancer cells. It also causes the release of cytokines, which further stimulate the immune response. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to be effective in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha and IL-6. It also increases the production of nitric oxide, which has anti-tumor effects. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that supply tumors with nutrients.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. It has also been shown to be effective in a variety of cancer cell lines and animal models. However, N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has some limitations. It is not effective in all types of cancer, and its mechanism of action is not fully understood. Additionally, its use in humans has been limited by its potential toxicity.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide. One area of focus is on understanding its mechanism of action in more detail. Another area of research is on developing new formulations or delivery methods to improve its efficacy and reduce its toxicity. Additionally, there is interest in studying N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide in combination with other cancer treatments to enhance its anti-tumor effects. Overall, N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide shows promise as a potential anti-cancer agent, and further research is needed to fully understand its potential.
合成法
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with various reagents to produce the final product. The synthesis of N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide is complex and requires specialized equipment and expertise.
科学的研究の応用
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor effects in various types of cancer, including lung, breast, and colon cancer. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide works by stimulating the immune system to attack cancer cells, and it has been shown to be effective in combination with other cancer treatments.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(11(10)2)16-15(19)12-7-8-14(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRHZDVUCMZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)

